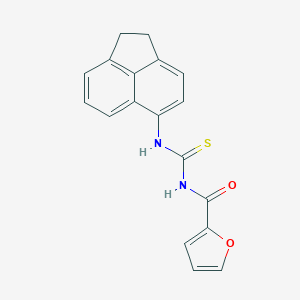![molecular formula C19H21ClN4O2 B316694 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B316694.png)
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is an organic compound with a complex structure that includes a benzotriazole ring, a chlorinated methoxyphenyl group, and a methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the chlorinated methoxyphenyl group and the methylbutanamide side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chlorinated methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the methylbutanamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with similar structural features.
N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide: Another compound with a chlorinated methoxyphenyl group and a propanamide moiety.
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H21ClN4O2 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H21ClN4O2/c1-11(2)7-19(25)21-15-10-17-16(8-12(15)3)22-24(23-17)13-5-6-18(26-4)14(20)9-13/h5-6,8-11H,7H2,1-4H3,(H,21,25) |
InChI Key |
URNKXAVANRVZBX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B316614.png)
![N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B316615.png)
![3,4-dichloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B316616.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}pentanamide](/img/structure/B316617.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B316619.png)
![2-chloro-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B316622.png)
![3,4-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B316623.png)
![N-{[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B316624.png)

![N-(9H-fluoren-2-ylcarbamothioyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B316628.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,5-dichlorobenzoyl)thiourea](/img/structure/B316632.png)
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B316634.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B316637.png)
